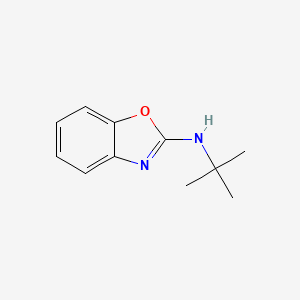

Benzoxazole, 2-(tert-butylamino)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzoxazole, 2-(tert-butylamino)- is a useful research compound. Its molecular formula is C11H14N2O and its molecular weight is 190.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality Benzoxazole, 2-(tert-butylamino)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoxazole, 2-(tert-butylamino)- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antimicrobial Activity

Synthesis and Evaluation of Antimicrobial Derivatives

Recent studies have demonstrated the potential of benzoxazole derivatives as antimicrobial agents. For instance, a series of new sulfonamido-benzoxazole derivatives were synthesized, including 2-(tert-butylamino)-substituted compounds. These derivatives were evaluated for their antimicrobial activities against various pathogens using the microdilution method. The results indicated promising antibacterial effects, particularly against Enterococcus faecalis, with minimum inhibitory concentrations (MIC) suggesting effective activity against resistant strains .

Case Study: Structure-Activity Relationship

In a comprehensive study, researchers synthesized several benzoxazole derivatives and assessed their antimicrobial properties. The structure-activity relationship (SAR) analysis revealed that modifications at the 2-position significantly influenced antibacterial potency. Compounds featuring the tert-butylamino group exhibited enhanced activity compared to their unsubstituted counterparts, indicating the importance of this functional group in optimizing antimicrobial efficacy .

Anticancer Properties

VEGFR-2 Inhibition Studies

Benzoxazole derivatives have also been investigated for their anticancer properties, particularly as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). A set of novel benzoxazole derivatives was designed to mimic the structure of sorafenib, an FDA-approved drug. Among these, compounds containing the tert-butylamino moiety demonstrated significant VEGFR-2 inhibitory activity, comparable to that of sorafenib. These findings suggest that benzoxazole derivatives could serve as potential leads for developing new anticancer agents .

In Vitro Cytotoxicity Evaluation

The cytotoxic effects of benzoxazole derivatives were evaluated against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated that compounds with a tert-butyl substituent exhibited lower IC50 values, highlighting their potential as effective anticancer agents. For example, one derivative showed an IC50 value of 23.61 μM against HepG2 cells, demonstrating its potent antiproliferative activity .

Additional Therapeutic Applications

Antifungal and Herbicidal Activities

Beyond antimicrobial and anticancer applications, benzoxazole derivatives have shown promise in antifungal and herbicidal activities. Research has indicated that certain benzoxazoles possess antifungal properties, making them suitable candidates for agricultural applications. For example, studies on benzimidazoles and benzothiazoles have shown that modifications can lead to enhanced herbicidal activity .

Summary Table of Applications

Analyse Des Réactions Chimiques

Cyclocondensation of o-Aminophenols with Carbonyl Derivatives

The core benzoxazole structure is typically formed via acid-catalyzed cyclization of o-aminophenols with carboxylic acids or aldehydes. For example:

-

Polyphosphoric acid (PPA) -mediated condensation of 2,4-diaminophenol with p-tert-butyl benzoic acid yields 5-amino-2-(4-tert-butylphenyl)benzoxazole .

-

Fe(III)/DDQ -catalyzed multicomponent coupling of catechols, aldehydes, and ammonium acetate forms benzoxazoles via imine intermediates and oxidative dehydrogenation .

Bromination and Alkylation

-

N-Bromosuccinimide (NBS) in CCl₄ under halogen lamp irradiation introduces bromomethyl groups at the C-5 position of 2-arylbenzoxazoles, enabling further alkylation .

-

Example:

2-(Furan-2-yl)benzoxazoleBr2NBS, CCl₄5-(Bromomethyl)-2-(furan-2-yl)benzoxazole[2]

Asymmetric Alkoxy-Sulfenylation

Vanadium-catalyzed reactions with benzoxazole-2-thiols and alcohols yield chiral sulfenylated benzoxazoles. Key findings include:

| Alcohol | Catalyst (5 mol%) | Yield (%) | ee (%) |

|---|---|---|---|

| MeOH | 4c (VO(sal-t-Bu)) | 81 | 90 |

| EtOH | 4h (VO(sal-Br)) | 72 | 89 |

| i-PrOH | 4d (VO(sal-Cl)) | 61 | 89 |

Reaction conditions: 0°C, TBHP (3 equiv), 24–31 h .

Oxidative Amination

Copper-catalyzed amination of benzoxazoles with morpholine using N-iodomorpholine hydroiodide and TBHP affords 2-morpholinobenzoxazole in 95% yield :

Benzoxazole+Morpholine[BPy]ICuI, TBHP2-Morpholinobenzoxazole[13]

Zirconium-Mediated C–N/C–O Bond Formation

ZrCl₄ in ethanol efficiently catalyzes one-pot synthesis of benzoxazoles from catechols and aldehydes. Key advantages:

Iron-Catalyzed Bromocyclization

Fe(OTf)₃ activates NBS for regioselective bromination of N-arylbenzamides, followed by CuI-mediated O-cyclization to 2-arylbenzoxazoles :

N-ArylbenzamideNBSFe(OTf)₃Brominated IntermediateDMFCuI2-Arylbenzoxazole[11]

Radical-Mediated Pathways

-

Single-electron transfer (SET) from vanadium-oxo intermediates generates benzylic radicals, which undergo trapping by benzoxazole-2-thiols .

-

Hemiorthoamide intermediates form during Fe(III)-catalyzed ester-to-benzoxazole cyclization, avoiding amide shunt products .

Comparative Reactivity

| Reaction Type | Key Catalyst | Yield Range (%) | Selectivity |

|---|---|---|---|

| Cyclocondensation | PPA/Fe(III)/DDQ | 65–92 | High |

| Bromination | NBS/FeCl₃ | 70–85 | Regioselective (C-5) |

| Asymmetric sulfenylation | VO(sal-t-Bu) | 60–81 | 86–90% ee |

Stability and Degradation

Propriétés

Formule moléculaire |

C11H14N2O |

|---|---|

Poids moléculaire |

190.24 g/mol |

Nom IUPAC |

N-tert-butyl-1,3-benzoxazol-2-amine |

InChI |

InChI=1S/C11H14N2O/c1-11(2,3)13-10-12-8-6-4-5-7-9(8)14-10/h4-7H,1-3H3,(H,12,13) |

Clé InChI |

VKVRCHOHCNJAKD-UHFFFAOYSA-N |

SMILES |

CC(C)(C)NC1=NC2=CC=CC=C2O1 |

SMILES canonique |

CC(C)(C)NC1=NC2=CC=CC=C2O1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.